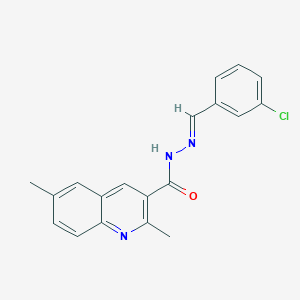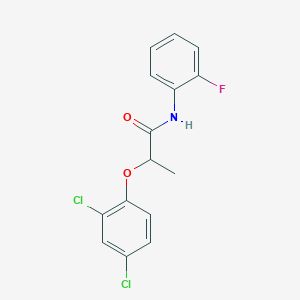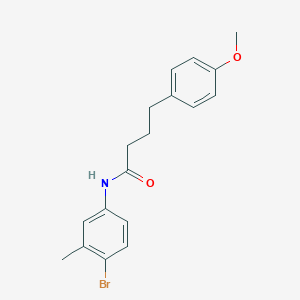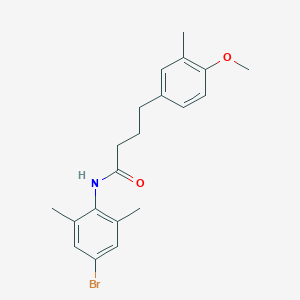
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide (CDQ) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. CDQ is a hydrazone derivative of quinoline and has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis in cancer cells. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to activate the caspase pathway, leading to the cleavage of various proteins and ultimately resulting in cell death. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to have low toxicity, making it a potential candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown limited solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential applications in combination therapy with other drugs. Furthermore, the development of N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide derivatives with improved solubility and pharmacokinetic properties may enhance its therapeutic potential. Overall, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in various studies and has the potential to be developed into a valuable therapeutic agent.
Métodos De Síntesis
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide can be synthesized through a simple reaction between 3-chlorobenzaldehyde and 2,6-dimethyl-3-quinolinecarbohydrazide in the presence of a suitable catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and requires refluxing for several hours. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential applications in drug development. It has shown promising results in various studies as an antitumor, anti-inflammatory, and antimicrobial agent. N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. It has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has exhibited antimicrobial activity against various bacteria and fungi.
Propiedades
Nombre del producto |
N'-(3-chlorobenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Fórmula molecular |
C19H16ClN3O |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
N-[(E)-(3-chlorophenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O/c1-12-6-7-18-15(8-12)10-17(13(2)22-18)19(24)23-21-11-14-4-3-5-16(20)9-14/h3-11H,1-2H3,(H,23,24)/b21-11+ |
Clave InChI |
XWRSELVRKJHFDM-SRZZPIQSSA-N |
SMILES isomérico |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)Cl |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)
![4-({3-Butyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B306668.png)




![2-[(2,4-dichlorophenyl)oxy]-N-(2-methylbutyl)propanamide](/img/structure/B306676.png)

![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)

![Methyl 4-({2-[(4-methylphenyl)imino]-4-oxo-3-propyl-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B306684.png)
![N-[4-bromo-2-(1-methylethyl)phenyl]-4-[4-(methyloxy)phenyl]butanamide](/img/structure/B306688.png)
